molecular formula C16H19N3O3 B7069535 N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide

Cat. No.: B7069535
M. Wt: 301.34 g/mol
InChI Key: ZLGNTZGVPVICKF-UHFFFAOYSA-N
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Description

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a phenyl group

Properties

IUPAC Name

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-14(21)16(7-8-16)15(22)18-9-10-19(13(20)11-18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNTZGVPVICKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of phenylhydrazine with cyclopropanecarboxylic acid under acidic conditions to form the piperazine ring. This intermediate is then reacted with N-methylamine and a suitable coupling agent, such as carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reaction.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylate

Uniqueness

N-methyl-1-(3-oxo-4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

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